molecular formula C13H12O2 B3144770 Methyl 2-methyl-1-naphthoate CAS No. 56020-58-7

Methyl 2-methyl-1-naphthoate

Cat. No. B3144770
CAS RN: 56020-58-7
M. Wt: 200.23 g/mol
InChI Key: LAVWHNAHVCKBOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “Methyl 2-methoxy-1-naphthoate” involves the use of methanol and UV radiation . It can also be prepared from a Grignard reagent derived from 1-bromo-2-methoxynaphthalene .


Molecular Structure Analysis

The molecular formula of “2-Methyl-1-naphthoate” is C12H9O2 . The molecular weight is 185.199 Da .


Chemical Reactions Analysis

“Methyl 2-methoxy-1-naphthoate” affords methanol adducts and a cage compound in the presence of methanol and UV radiation . “2-Methoxy-1-naphthoic acid” undergoes Birch reduction to afford 2-methoxy-1,4,5,8-tetrahydro-1-naphthoic acid .


Physical And Chemical Properties Analysis

“2-Methyl-1-naphthoate” has a boiling point of 374.3±11.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 65.6±3.0 kJ/mol . The flash point is 169.2±13.9 °C .

Scientific Research Applications

properties

IUPAC Name

methyl 2-methylnaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-9-7-8-10-5-3-4-6-11(10)12(9)13(14)15-2/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVWHNAHVCKBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-1-naphthoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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